![molecular formula C10H9N3O2 B12536099 2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid CAS No. 750589-36-7](/img/structure/B12536099.png)
2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine. This reaction proceeds through the formation of intermediate compounds, which undergo further transformations to yield the target compound .
Chemical Reactions Analysis
2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The biological activity of 2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid and its derivatives is often attributed to their ability to interact with specific molecular targets. For instance, some derivatives act as protein kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Similar compounds in the cyclopenta[b]pyridine family include:
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Known for its use in oxidation reactions.
2,3-Cyclopentenopyridine: Utilized in dual catalytic reactions involving C-H activation.
Compared to these compounds, 2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
750589-36-7 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c11-4-6-8(10(14)15)5-2-1-3-7(5)13-9(6)12/h1-3H2,(H2,12,13)(H,14,15) |
InChI Key |
FVQXLSUXKOGQKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C(=O)O)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12536019.png)
![(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone](/img/structure/B12536025.png)
![1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B12536030.png)
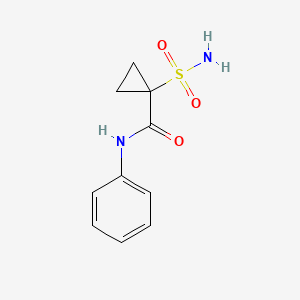

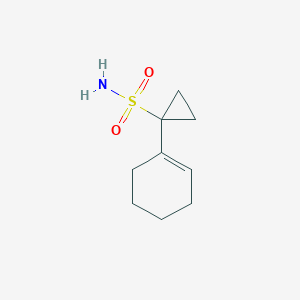
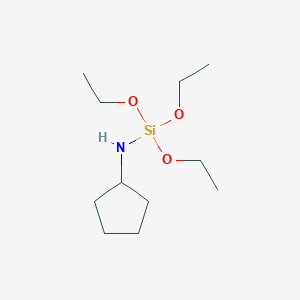
![1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide](/img/structure/B12536052.png)
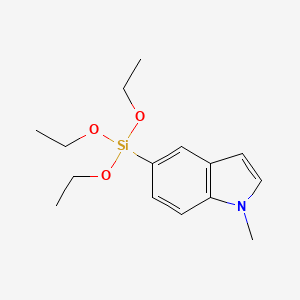
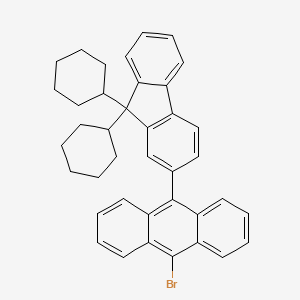

![6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)-](/img/structure/B12536081.png)
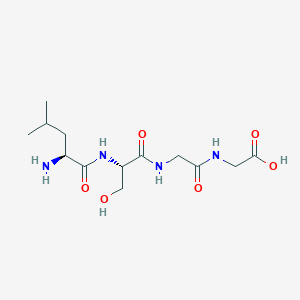
![1-(6-Ethyl-2-oxa-8-azabicyclo[3.3.1]non-6-en-8-yl)-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B12536097.png)
